molecular formula C19H21ClN2O2 B5698562 (3-CHLOROPHENYL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE

(3-CHLOROPHENYL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE

Cat. No.: B5698562
M. Wt: 344.8 g/mol
InChI Key: RQLQIXPSZAQCQN-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)[4-(2-ethoxyphenyl)piperazino]methanone is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a 2-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)[4-(2-ethoxyphenyl)piperazino]methanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions: The piperazine ring is then substituted with the 3-chlorophenyl group and the 2-ethoxyphenyl group. This can be achieved through nucleophilic aromatic substitution reactions using appropriate halogenated precursors.

    Methanone Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)[4-(2-ethoxyphenyl)piperazino]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

(3-Chlorophenyl)[4-(2-ethoxyphenyl)piperazino]methanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Research: It is used as a tool compound to study the interactions of piperazine derivatives with biological targets, such as receptors and enzymes.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)[4-(2-ethoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    (3-Chlorophenyl)piperazine: A simpler analog with only the 3-chlorophenyl group attached to the piperazine ring.

    (4-(2-Ethoxyphenyl)piperazine): Another analog with only the 2-ethoxyphenyl group attached to the piperazine ring.

    (3-Chlorophenyl)[4-(2-methoxyphenyl)piperazino]methanone: A closely related compound with a methoxy group instead of an ethoxy group.

Uniqueness

(3-Chlorophenyl)[4-(2-ethoxyphenyl)piperazino]methanone is unique due to the presence of both the 3-chlorophenyl and 2-ethoxyphenyl groups, which confer distinct chemical and biological properties. This dual substitution pattern allows for specific interactions with molecular targets that are not possible with simpler analogs.

Properties

IUPAC Name

(3-chlorophenyl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-2-24-18-9-4-3-8-17(18)21-10-12-22(13-11-21)19(23)15-6-5-7-16(20)14-15/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLQIXPSZAQCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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